molecular formula C23H26N2O3S B2392705 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline CAS No. 866847-34-9

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline

Cat. No.: B2392705
CAS No.: 866847-34-9
M. Wt: 410.53
InChI Key: WAKLHXPSBJHUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the azepane ring, methoxy group, and tosyl group. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline involves its interaction with specific molecular targets. The azepane ring and quinoline core can interact with enzymes or receptors, modulating their activity. The methoxy and tosyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(Azepan-1-yl)benzaldehyde: Another azepane-substituted compound with different functional groups.

    Difluoroboron β-diketonate (BF2 bdk) compounds: These compounds also feature azepane rings and are studied for their luminescent properties.

Uniqueness

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tosyl group, in particular, allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(azepan-1-yl)-6-methoxy-3-(4-methylphenyl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-17-7-10-19(11-8-17)29(26,27)22-16-24-21-12-9-18(28-2)15-20(21)23(22)25-13-5-3-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKLHXPSBJHUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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